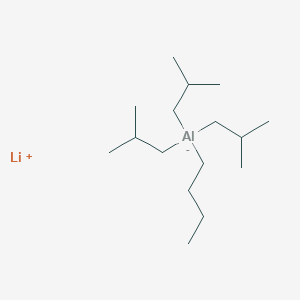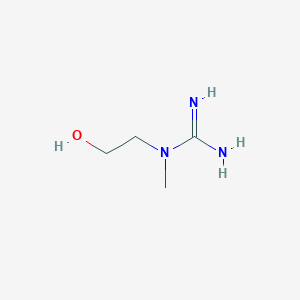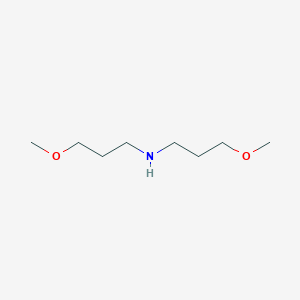
Lithium butyltriisobutylaluminate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium butyltriisobutylaluminate (LiBTIBA) is a unique organometallic compound that has gained significant attention in scientific research due to its potential applications in various fields, including catalysis, organic synthesis, and material science.
Aplicaciones Científicas De Investigación
Lithium butyltriisobutylaluminate has been extensively studied for its potential applications in catalysis, particularly in the field of olefin polymerization. It has been shown to exhibit high catalytic activity and selectivity in the polymerization of alpha-olefins, such as ethylene and propylene. Additionally, Lithium butyltriisobutylaluminate has been investigated for its use as a Lewis acid catalyst in various organic synthesis reactions, including Diels-Alder reactions, aldol condensations, and Friedel-Crafts reactions.
Mecanismo De Acción
The mechanism of action of Lithium butyltriisobutylaluminate as a catalyst is not fully understood, but it is believed to involve the coordination of the aluminum center with the olefin substrate, followed by the transfer of an alkyl group from the lithium center to the olefin. This results in the formation of a carbon-carbon bond and the regeneration of the catalyst.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Lithium butyltriisobutylaluminate. However, studies have shown that it is relatively non-toxic and does not exhibit significant cytotoxicity or genotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Lithium butyltriisobutylaluminate as a catalyst is its high catalytic activity and selectivity, which makes it a valuable tool for organic synthesis and polymerization reactions. Additionally, it is relatively easy to synthesize and purify. However, Lithium butyltriisobutylaluminate is highly air-sensitive and can decompose in the presence of moisture or oxygen, which can limit its use in certain experimental conditions.
Direcciones Futuras
There are several potential future directions for the study of Lithium butyltriisobutylaluminate. One area of interest is the development of new synthetic methods for Lithium butyltriisobutylaluminate and related organometallic compounds. Additionally, further investigation into the mechanism of action of Lithium butyltriisobutylaluminate as a catalyst could lead to the development of more efficient and selective catalysts. Finally, the use of Lithium butyltriisobutylaluminate in the synthesis of new materials, such as polymers and nanoparticles, is an exciting area of research with potential applications in various fields.
Métodos De Síntesis
Lithium butyltriisobutylaluminate can be synthesized through the reaction of lithium butyl with triisobutylaluminum in the presence of a catalyst, such as titanium tetrachloride. The reaction results in the formation of a white crystalline solid that can be purified through recrystallization.
Propiedades
Número CAS |
14239-17-9 |
|---|---|
Nombre del producto |
Lithium butyltriisobutylaluminate |
Fórmula molecular |
C16H36AlLi |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
lithium;butyl-tris(2-methylpropyl)alumanuide |
InChI |
InChI=1S/4C4H9.Al.Li/c3*1-4(2)3;1-3-4-2;;/h3*4H,1H2,2-3H3;1,3-4H2,2H3;;/q;;;;-1;+1 |
Clave InChI |
FYVDOAVBRKMCOQ-UHFFFAOYSA-N |
SMILES |
[Li+].CCCC[Al-](CC(C)C)(CC(C)C)CC(C)C |
SMILES canónico |
[Li+].CCCC[Al-](CC(C)C)(CC(C)C)CC(C)C |
Otros números CAS |
14239-17-9 |
Sinónimos |
lithium butyltriisobutylaluminate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















